2-Acetoxypropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-acetoxypropanoic acid often involves the use of acetone and ethyl formate to create formyl acetone, which is then used to synthesize the target compound. The conditions for synthesis are optimized through repeated testing, and techniques like pH gradient separation simplify the synthetic route (Che Qing-ming et al., 2006). Additionally, photocatalytic decarboxylative C-O bond formation reactions offer rapid access to acetoxylated products, suggesting an innovative approach to synthesizing derivatives of acetoxypropanoic acid (Sameera Senaweera et al., 2019).
Molecular Structure Analysis
The structure of derivatives of 2-acetoxypropanoic acid has been confirmed through techniques such as X-ray crystallography and NMR. For example, the crystal structure analysis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid revealed an α-acetoxy propenoic acid with a trans extended side acid chain conformation, demonstrating the compound's detailed molecular arrangement (P. P. Haasbroek et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of acetoxypropanoic acid derivatives includes decarboxylative acetoxylation, utilizing transition metal catalysis for C-O bond formation. This process highlights the compound's ability to undergo transformations that are valuable in organic synthesis, creating molecules with acetoxy moieties that are pivotal in natural products, drugs, and agricultural chemicals (Sameera Senaweera et al., 2019).
Physical Properties Analysis
Although specific to derivatives and closely related compounds, the physical properties of 2-acetoxypropanoic acid can be inferred from studies on similar substances. For instance, the crystal structure and molecular inclusion studies provide insights into the solid-state properties and potential for forming clathrates, which could influence solubility, melting point, and other physical characteristics (C. Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties of 2-acetoxypropanoic acid derivatives, such as their reactivity in esterification reactions, are pivotal for their use in synthesizing more complex molecules. The process development for the synthesis of esters, like 2-methylpropylacetate, through reactive distillation indicates the versatility and chemical reactivity of acetoxypropanoic acid derivatives, emphasizing their importance in chemical synthesis and industrial applications (J. Hanika et al., 2001).
Scientific Research Applications
Catalytic Conversion Applications
2-Acetoxypropanoic acid has applications in catalytic processes. A study by Kinage et al. (2010) explored the conversion of glycerol to produce acetol, demonstrating that sodium-doped catalysts, including Na-doped CeO2, showed high efficiency and selectivity for acetol formation. This indicates potential use in industrial catalytic processes involving similar conversions.
Chemical Synthesis
The compound is also relevant in the synthesis of various chemicals. For instance, Hamilton et al. (2008) identified 3-acetoxypropanoic acid among the main reaction products in the study of secondary organic aerosol formed from atmospheric simulation chamber experiments. This reflects its significance in the synthesis and study of organic compounds.
Biotechnological Production
In biotechnological contexts, 2-Acetoxypropanoic acid can be a precursor or byproduct. Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid from glycerol by engineered bacteria, where compounds like 2-Acetoxypropanoic acid may emerge as intermediates or side-products in such metabolic pathways.
Environmental and Safety Studies
The compound is also studied for its environmental and safety impacts. For example, Turkina et al. (2021) investigated the safe exposure levels of 2-hydroxypropanoic acid in workplace environments. This research is crucial for ensuring safe handling and exposure limits in industrial settings where such compounds are used or produced.
Chemical Characterization and Analysis
Research like that by Guan et al. (2014) focuses on developing methods for the analysis and quantification of compounds structurally related to 2-Acetoxypropanoic acid, highlighting the importance of accurate measurement techniques in pharmaceutical and chemical research.
Safety And Hazards
When handling 2-Acetoxypropanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inadequate ventilation, wear respiratory protection .
properties
IUPAC Name |
2-acetyloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313512 | |
Record name | 2-Acetoxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxypropanoic acid | |
CAS RN |
535-17-1, 3853-80-3 | |
Record name | 2-Acetoxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Acetolactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetoxypropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetoxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-(acetyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Acetoxypropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLLACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.